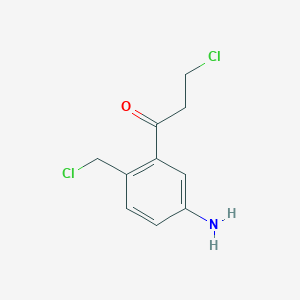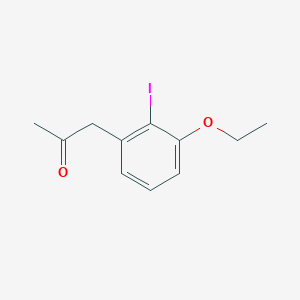
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hexahydropyrimidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluoroaniline to obtain 4-bromo-2,6-difluoroaniline . This intermediate is then subjected to cyclization reactions with appropriate reagents to form the hexahydropyrimidine-2,4-dione ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The hexahydropyrimidine-2,4-dione moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substitutions but lacks the hexahydropyrimidine-2,4-dione ring.
2,6-Difluoro-4-bromophenol: Similar halogenation pattern but with a hydroxyl group instead of the hexahydropyrimidine-2,4-dione moiety.
Uniqueness: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is unique due to the combination of its halogenated phenyl ring and the hexahydropyrimidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7BrF2N2O2 |
|---|---|
Molecular Weight |
305.08 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H7BrF2N2O2/c11-5-3-6(12)9(7(13)4-5)15-2-1-8(16)14-10(15)17/h3-4H,1-2H2,(H,14,16,17) |
InChI Key |
OEPQFUSXOLOXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


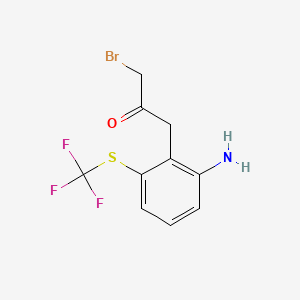
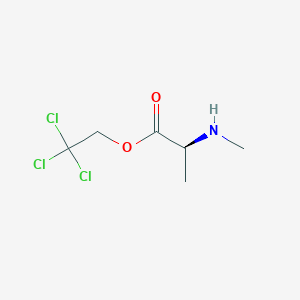
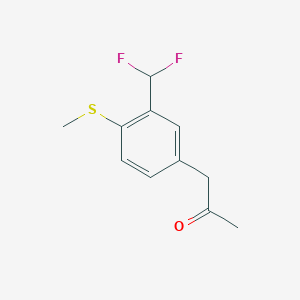
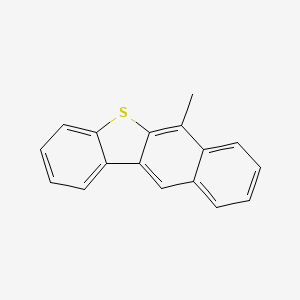
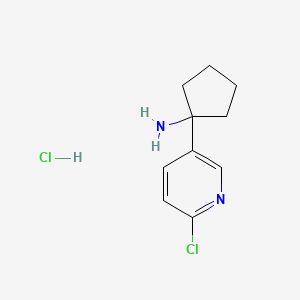
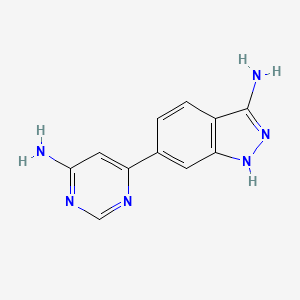
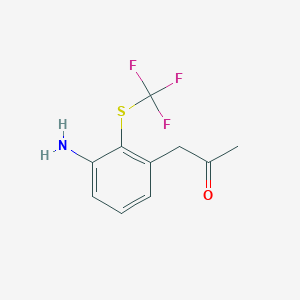
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)



